Divergent Biological Activity vs. 3-Thienyl Isomer in RET Kinase Inhibition
In the development of RET kinase inhibitors, the substitution pattern of the thienyl group on the nicotinonitrile scaffold is a critical determinant of potency. A direct head-to-head comparison was conducted between a lead compound containing a 2-thienyl group and its 3-thienyl analog. The lead compound, 2-(4-fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, was a weak RET inhibitor, prompting the synthesis of a 3-thienyl substituted derivative. This modification, combined with other changes, yielded compound 13g, which achieved submicromolar RET inhibition, representing a significant improvement over the initial 2-thienyl lead [1].
| Evidence Dimension | RET Kinase Inhibition Potency |
|---|---|
| Target Compound Data | Weak inhibitor (lead compound with 2-thienyl substitution) |
| Comparator Or Baseline | Submicromolar inhibitor (compound 13g with 3-thienyl substitution) |
| Quantified Difference | Significant potency gain; 3-thienyl substitution enabled submicromolar activity |
| Conditions | In vitro RET kinase inhibition assay |
Why This Matters
This demonstrates that the 2-thienyl and 3-thienyl isomers are not interchangeable; the 2-thienyl substitution provides a distinct starting point for optimization, and its activity profile is markedly different from the 3-thienyl analog.
- [1] Brandt, W., Mologni, L., Preu, L., Lemcke, T., Gambacorti-Passerini, C., & Kunick, C. (2010). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. European Journal of Medicinal Chemistry, 45(7), 2919–2927. View Source
